8-Hydroxy-1,2-dihydrophthalazin-1-one
Description
Historical Trajectories and Evolution of Phthalazinone Chemistry in Research
The exploration of phthalazinone chemistry has a rich history, with initial syntheses dating back to the late 19th and early 20th centuries. Early research primarily focused on the fundamental synthesis and characterization of the phthalazinone core. Methodologies for constructing this bicyclic system have evolved considerably over time. Classical approaches often involve the condensation of hydrazine (B178648) derivatives with phthalic anhydride (B1165640), 2-acylbenzoic acids, or phthalides. researchgate.net
Over the decades, synthetic strategies have become more sophisticated, allowing for the introduction of a wide array of substituents at various positions of the phthalazinone scaffold. This has been crucial for exploring structure-activity relationships (SAR) and optimizing the pharmacological profiles of these compounds. The development of modern synthetic methods, including multicomponent reactions and transition metal-catalyzed cross-coupling reactions, has further expanded the accessible chemical space of phthalazinone derivatives, enabling the creation of extensive compound libraries for high-throughput screening. nih.gov
Phthalazinone Scaffolds as Privileged Structures in Medicinal Chemistry Research
The phthalazinone core is widely regarded as a "privileged structure" in medicinal chemistry. This term is used to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets with high affinity, thereby exhibiting a wide range of biological activities. The versatility of the phthalazinone framework allows it to serve as a template for the design of potent and selective ligands for various enzymes and receptors.
The pharmacological significance of phthalazinones is underscored by their diverse therapeutic applications. nih.gov Derivatives of this scaffold have been investigated for a multitude of biological effects, as detailed in the table below.
| Pharmacological Activity | Biological Target/Mechanism of Action |
| Anticancer | Inhibition of Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Aurora kinases |
| Anti-inflammatory | Inhibition of p38 MAP kinase, Cyclooxygenase-2 (COX-2) |
| Antihypertensive | Vasodilatory effects |
| Antidiabetic | Aldose reductase inhibition |
| Antiviral | Inhibition of viral replication (e.g., DENV) |
| Antimicrobial | Activity against various bacterial and fungal strains |
| Anticonvulsant | Modulation of ion channels |
This broad range of activities has led to the development of several clinically relevant compounds and numerous candidates in various stages of drug discovery and development. The ability to readily modify the phthalazinone core at different positions allows for the fine-tuning of its steric and electronic properties, which is essential for optimizing interactions with specific biological targets.
Academic Significance of 8-Hydroxy-1,2-dihydrophthalazin-1-one within the Phthalazinone Class
While extensive research has been conducted on the broader class of phthalazinone derivatives, specific academic studies focusing solely on this compound are limited in the public domain. However, the academic significance of this particular compound can be inferred from the well-established importance of both the phthalazinone scaffold and the phenolic hydroxyl group in medicinal chemistry.
The introduction of a hydroxyl group onto an aromatic ring can significantly impact a molecule's physicochemical properties, such as its solubility, polarity, and ability to form hydrogen bonds. These changes can, in turn, influence its pharmacokinetic profile and its interactions with biological targets. In many drug discovery programs, phenolic hydroxyl groups are key pharmacophoric features that contribute to binding affinity and selectivity.
Research on structurally related compounds, such as 8-hydroxy-4-methyl-phthalazinone derivatives, has highlighted their potential pharmacological activities, including anti-inflammatory and antioxidant effects. ontosight.aiontosight.ai The hydroxyl group at the 8-position is analogous to the hydroxyl group in 8-hydroxyquinoline, a well-known chelating agent with a broad range of biological activities, including antimicrobial, antifungal, and neuroprotective properties. researchgate.netnih.govwikipedia.org This suggests that this compound could also exhibit interesting biological properties, potentially acting as a metal chelator or a hydrogen bond donor in interactions with biological macromolecules.
The academic interest in this compound also lies in its potential role as a metabolite of other phthalazinone-based drugs. Understanding the metabolic fate of therapeutic agents is a critical aspect of drug development, and the identification and synthesis of potential metabolites are essential for comprehensive pharmacological and toxicological evaluation.
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
8-hydroxy-2H-phthalazin-1-one |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-1-2-5-4-9-10-8(12)7(5)6/h1-4,11H,(H,10,12) |
InChI Key |
NYQISUFSMLBUFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)NN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 8 Hydroxy 1,2 Dihydrophthalazin 1 One and Its Analogues
Established Synthetic Pathways to the Phthalazinone Core Structure
The construction of the bicyclic phthalazinone framework is typically achieved through cyclocondensation reactions involving a suitable benzene-dicarbonyl derivative and a hydrazine (B178648) species. These methods form the bedrock of phthalazinone synthesis, offering reliable access to the core structure.
Condensation Reactions for Phthalazinone Ring Formation
The most prevalent and established method for the synthesis of the phthalazinone ring system involves the condensation of a phthalic acid derivative with hydrazine. For the specific synthesis of 8-Hydroxy-1,2-dihydrophthalazin-1-one, the logical starting material would be 3-hydroxyphthalic acid or its corresponding anhydride (B1165640). The reaction proceeds by the nucleophilic attack of hydrazine on one of the carbonyl groups of the phthalic anhydride, followed by an intramolecular cyclization and dehydration to yield the final phthalazinone ring.
A general representation of this condensation reaction is the treatment of phthalic anhydride with hydrazine hydrate (B1144303), often in a suitable solvent and sometimes with acid or base catalysis to facilitate the reaction. While specific literature detailing the synthesis from 3-hydroxyphthalic anhydride is not abundant, the general reactivity of phthalic anhydrides with hydrazines is well-documented.
Another key precursor for phthalazinone synthesis is 2-acylbenzoic acid. The cyclization of these compounds with hydrazine derivatives provides a versatile route to 4-substituted phthalazinones. In the context of this compound, a 2-formyl-3-hydroxybenzoic acid could theoretically serve as a precursor, reacting with hydrazine to form the desired product.
| Precursor | Reagent | Product | Reference |
| 3-Hydroxyphthalic Anhydride | Hydrazine Hydrate | This compound | google.com (Implied) |
| 2-Acylbenzoic Acid | Hydrazine Hydrate | 4-Substituted Phthalazinone |
Ring Closure Strategies and Heterocycle Assembly
Ring closure strategies are fundamental to the assembly of the phthalazinone heterocycle. These strategies often involve the formation of one of the rings of the bicyclic system in the final step. For instance, a pre-formed benzene (B151609) ring bearing appropriate ortho-substituents can be cyclized to generate the pyridazinone portion of the phthalazinone.
One such strategy involves the reaction of an ester derivative with hydrazine. For example, the hydrazinolysis of an ester can yield a hydrazide, which can then be cyclized to form the phthalazinone ring. nih.gov This approach offers opportunities for introducing substituents on the nitrogen atom of the phthalazinone ring by using substituted hydrazines.
Furthermore, the synthesis can proceed through intermediates that are subsequently converted to the phthalazinone. For instance, the reaction of a key intermediate with hydrazine hydrate can lead to the formation of a hydrazide, which then serves as a precursor for creating novel phthalazinone derivatives. nih.gov
Advanced Functionalization and Derivatization Approaches for this compound Analogues
Once the this compound core is synthesized, further modifications can be introduced to generate a library of analogues with diverse properties. These advanced strategies focus on regioselective modifications and the use of modern synthetic techniques to enhance efficiency and molecular diversity.
Regioselective Substitution Reactions at Phthalazinone Ring Positions
The phthalazinone ring possesses several positions amenable to substitution, and achieving regioselectivity is a key challenge in the synthesis of its derivatives. The nitrogen at the 2-position is a common site for functionalization. N-alkylation can be achieved by reacting the phthalazinone with alkyl halides in the presence of a base. researchgate.net The presence of the 8-hydroxy group may influence the reactivity of the N-H bond and could potentially require specific reaction conditions to achieve selective N-alkylation over O-alkylation of the phenolic hydroxyl group.
Substitution on the benzene ring of the phthalazinone core can also be achieved. The directing effect of the existing substituents, including the 8-hydroxy group, will govern the position of incoming electrophiles or the sites for metal-catalyzed cross-coupling reactions. While specific examples for this compound are scarce, the principles of electrophilic aromatic substitution and modern cross-coupling reactions would apply.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enhancing product purity. nih.gov The synthesis of phthalazinone derivatives has been shown to benefit from microwave irradiation, which can significantly reduce reaction times compared to conventional heating methods. nih.gov
For the synthesis of this compound and its analogues, microwave-assisted protocols could be applied to both the initial ring-forming condensation reaction and subsequent derivatization steps. The use of microwave heating can lead to a greener synthetic process by reducing energy consumption and potentially minimizing the use of harsh reaction conditions. nih.gov
| Reaction Type | Method | Advantages | Reference |
| Phthalazinone Synthesis | Microwave Irradiation | Reduced reaction time, high yield, greener alternative | nih.gov |
Multicomponent Reactions for the Generation of Novel Phthalazinone Hybrid Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient pathway to complex molecules. In the context of phthalazinone chemistry, MCRs have been utilized to generate novel hybrid scaffolds.
These reactions often involve the in-situ formation of the phthalazinone core followed by its reaction with other components to build more complex structures. For instance, a one-pot, three-component reaction of phthalhydrazide, an aldehyde, and a source of active methylene (B1212753) can lead to the formation of pyrazolo[1,2-b]phthalazine-dione derivatives. While direct application to this compound is not explicitly reported, the underlying principles suggest that 8-hydroxyphthalhydrazide could be a viable substrate for such MCRs, leading to the generation of novel hybrid molecules with potential biological activities.
Synthesis of Compound Libraries and Analogues of this compound
The construction of compound libraries based on the this compound scaffold is a strategic approach in medicinal chemistry, particularly for developing targeted therapies like PARP inhibitors. The synthetic methodologies focus on both the initial formation of the core heterocyclic structure and its subsequent derivatization to generate a diverse range of analogues. These strategies allow for the systematic exploration of the structure-activity relationship (SAR), optimizing the pharmacological profile of the lead compound.
The synthesis of the core this compound structure can be achieved through the cyclocondensation of a suitably substituted precursor, 3-hydroxyphthalic acid or its anhydride, with hydrazine. This reaction forms the fundamental phthalazinone ring system with the critical hydroxyl group positioned at C8. Once the core scaffold is obtained, derivatization strategies are employed to introduce various functional groups at different positions, primarily at the N2 and C4 positions, to build a comprehensive analogue library.
A common and effective method for generating analogues involves the N-alkylation of the phthalazinone ring. This is typically accomplished by treating the this compound with a variety of alkyl halides in the presence of a base. This reaction allows for the introduction of diverse substituents at the N2 position, which is crucial for modulating the compound's interaction with its biological target. For instance, introducing moieties like benzyl (B1604629) groups, which can be further substituted, has been a key strategy in the development of potent enzyme inhibitors.
Another significant derivatization strategy involves modifications at the C4 position of the phthalazinone core. This can be achieved by starting with a precursor like a 2-acylbenzoic acid derivative, where the acyl group can be varied. The subsequent reaction with hydrazine yields 4-substituted phthalazinone analogues. This approach allows for the introduction of a wide array of aryl or alkyl groups at this position, significantly impacting the molecule's steric and electronic properties.
Furthermore, multi-component reactions represent an efficient approach to building libraries of complex phthalazinone analogues. These reactions combine several starting materials in a single step to create the final product, which is advantageous for generating diversity in a time-effective manner. For example, a one-pot reaction involving a phthalic anhydride derivative, hydrazine, an aldehyde, and a source of cyanide can yield highly functionalized pyrazolo[1,2-b]phthalazine-dione derivatives.
The following table summarizes various synthetic strategies that can be employed to generate a library of this compound analogues, based on established phthalazinone chemistry.
| Strategy | Position of Modification | Reagents and Conditions | Type of Analogues Produced |
| Core Synthesis | C8-OH | 3-Hydroxyphthalic anhydride, Hydrazine hydrate, Reflux | This compound |
| N-Alkylation | N2 | 8-Hydroxy-phthalazinone, Alkyl/Benzyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N2-substituted analogues with diverse alkyl or arylmethyl groups. |
| C4-Substitution | C4 | 3-Hydroxy-2-acylbenzoic acid, Hydrazine hydrate, Reflux in ethanol | 4-Alkyl/Aryl-8-hydroxy-phthalazinone analogues. |
| Hydrazide Formation and Coupling | N2 | N2-Acetate ester derivative, Hydrazine hydrate; followed by azide (B81097) coupling with amino acid esters | Analogues with peptide-like side chains at the N2 position. |
Detailed research into the synthesis of related phthalazinone libraries has demonstrated the versatility of these methods. For example, a library of phthalazinone derivatives was synthesized to explore their anti-proliferative activities. acs.org In this study, various substituents were introduced, and the resulting compounds were evaluated for their biological effects, highlighting the importance of systematic structural modification. The synthesis often begins with a key intermediate, which is then elaborated through a series of reactions to produce the final library of compounds.
For instance, a common synthetic route to produce a library of N2-substituted analogues starts with the esterification of the N2-position using a reagent like ethyl chloroacetate, followed by hydrazinolysis to form a hydrazide intermediate. This hydrazide is a versatile precursor that can be reacted with various electrophiles, such as aldehydes or ketones, to form hydrazones, or coupled with amino acids to introduce peptide moieties, thereby creating a diverse set of analogues with potentially different biological activities.
The following table presents a hypothetical library of this compound analogues that could be synthesized using the strategies described, along with the rationale for their design.
| Compound ID | Structure (Modification from Core) | Synthetic Strategy | Rationale for Synthesis |
| ANA-001 | N2-benzyl | N-Alkylation | Introduce an aromatic ring for potential π-π stacking interactions with a biological target. |
| ANA-002 | N2-(4-fluorobenzyl) | N-Alkylation | Introduce a fluorine atom to modulate electronic properties and metabolic stability. |
| ANA-003 | C4-phenyl | C4-Substitution | Introduce a bulky aromatic group at C4 to explore steric tolerance in the binding pocket. |
| ANA-004 | N2-(2-morpholinoethyl) | N-Alkylation | Introduce a water-soluble group to improve pharmacokinetic properties. |
| ANA-005 | N2-glycinyl-amide | Hydrazide Formation and Coupling | Mimic peptide structures to enhance binding affinity through hydrogen bonding. |
These synthetic and derivatization strategies provide a robust framework for the generation of extensive compound libraries based on the this compound scaffold. The systematic application of these methods is essential for the discovery and optimization of novel therapeutic agents.
Computational Chemistry and Theoretical Modeling Studies of Phthalazinone Derivatives
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the optimal three-dimensional structure and to analyze the electron distribution, which dictates the molecule's reactivity.
Density Functional Theory (DFT) Applications for Molecular Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net For phthalazinone derivatives, DFT calculations are employed to achieve molecular optimization, a process that determines the most stable geometric arrangement of the atoms, corresponding to the lowest energy state of the molecule.
One study on phthalazine-1(2H)-one utilized the B3LYP/6-311++G(d,p) basis set to calculate the structural properties of the molecule in its ground state. niscpr.res.in The resulting optimized parameters, such as bond lengths and angles, were found to be in close agreement with experimental data obtained from X-ray diffraction studies. niscpr.res.in This process of geometry optimization is a critical first step, as the accuracy of subsequent computational analyses relies on a precise and energetically favorable molecular structure.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The reactivity of a molecule can be largely understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comunesp.br The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests that a molecule is more polarizable and thus more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For phthalazine-1(2H)-one, the calculated HOMO-LUMO energy gap was -4.876 eV, confirming that charge transfers can readily occur within the molecule. niscpr.res.in The analysis of these orbitals and other reactivity descriptors, such as chemical hardness and electronegativity, provides valuable insights into how phthalazinone derivatives will behave in chemical reactions and biological systems. researchgate.net
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.884 |
| ELUMO | -2.008 |
| Energy Gap (ΔE) | -4.876 |
| Chemical Potential (μ) | -4.445 |
| Chemical Hardness (η) | -4.876 |
| Electrophilicity Index (ω) | -2.0256 |
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govumpr.ac.id This method is essential for identifying potential biological targets and understanding the molecular basis of a drug's mechanism of action. nih.gov
Prediction of Binding Affinities and Identification of Key Interacting Residues
Docking simulations calculate a score, often expressed as binding affinity or binding energy in kcal/mol, which estimates the strength of the interaction between the ligand and the target protein. mdpi.com A more negative score generally indicates a stronger, more stable interaction. For instance, in a study of pyran-linked phthalazinone-pyrazole hybrids, the most active compounds exhibited excellent binding affinities of -8.4 and -8.8 kcal/mol against the human serine hydroxymethyltransferase 2 (SHMT2) protein. nih.gov
Beyond predicting binding strength, docking reveals the specific amino acid residues within the protein's active site that interact with the ligand. researchgate.net This is crucial for understanding the structure-activity relationship and for rationally designing derivatives with improved potency. For example, docking studies of phthalazinone derivatives against various enzymes have successfully identified the key residues responsible for anchoring the compound within the binding pocket. nih.govresearchgate.net
| Compound Type | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| Phthalazinone-pyrazole hybrid 4b | SHMT2 (PDB: 5V7I) | -8.4 | His171, Ser226 | nih.gov |
| Phthalazinone-pyrazole hybrid 4c | SHMT2 (PDB: 5V7I) | -8.8 | Not specified | nih.gov |
| Tetraaza-macrocyclic compound | COVID-19 Mpro (PDB: 6LU7) | -9.4 | Not specified | researchgate.net |
| 4-phthalazinyl-hydrazone (Z-isomer) | Trypanothione reductase (TryR) | Lower docking energy than E-isomer | Not specified | nih.gov |
Elucidation of Hydrogen Bonding Networks and Hydrophobic Interactions
In numerous studies involving phthalazinone derivatives, the analysis of docked poses has revealed that a combination of hydrogen bonding and hydrophobic contacts is crucial for effective binding. nih.gov For example, docking of a 2-methylphthalazin-1(2H)-one derivative into its target showed it could adopt multiple orientations, with highly-ranked poses forming a key hydrogen bond with flavin adenine (B156593) dinucleotide (FAD). researchgate.net Similarly, studies on other derivatives have highlighted specific hydrogen bonds with residues like GLY143, CYS145, and HIS164, which are critical for stabilizing the ligand in the active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By developing a QSAR model, researchers can predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com
For phthalazine (B143731) derivatives, QSAR studies have been employed to quantitatively investigate the structural requirements for interaction with biological targets like human liver aldehyde oxidase. One such study revealed that the polarity of the phthalazine molecule, described by parameters such as dipole moment and hydrogen-bond acceptor ability, had a negative impact on enzyme activity. Conversely, the presence of electron-withdrawing substituents was found to be favorable for the interaction. These models provide predictive insights that guide the lead optimization process, helping to design derivatives with enhanced biological potency.
Development and Validation of Predictive Models for Biological Activity
The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational drug design for phthalazinone derivatives. These models aim to establish a mathematical correlation between the chemical structure of phthalazinone compounds and their biological activities. omicstutorials.com The process begins with the compilation of a dataset of phthalazinone derivatives with known biological activities, which is then divided into a training set for model development and a test set for external validation. researchgate.net
Various statistical methods are employed to build these models. One common approach is the Genetic Algorithm combined with Multiple Linear Regression (GA-MLR). The genetic algorithm serves to select the most relevant molecular descriptors, while multiple linear regression establishes the relationship between these descriptors and the biological activity. The goal is to create a model that can accurately predict the activity of new, unsynthesized phthalazinone derivatives. basicmedicalkey.com
The validation of these predictive models is a critical step to ensure their reliability and robustness. wikipedia.org Validation is typically performed through several methods:
Internal Validation: This is often done using a leave-one-out (LOO) cross-validation method on the training set. The model is repeatedly built with one compound removed and then used to predict the activity of that compound. A high cross-validated correlation coefficient (Q²) indicates good internal stability. uniroma1.it
External Validation: The model's predictive power is assessed using the test set, which was not used during model development. A high correlation coefficient (R²) between the predicted and observed activities for the test set compounds signifies strong predictive ability. uniroma1.itresearchgate.net
Y-Randomization: This test ensures the model is not a result of chance correlation. The biological activity data is randomly shuffled, and a new model is built. A low correlation coefficient for the randomized model confirms the original model's statistical significance.
Robust QSAR models are characterized by specific statistical thresholds, which confirm their predictive power and reliability for screening new compounds. uniroma1.it
Table 1: Statistical Parameters for a Representative Phthalazinone QSAR Model
| Parameter | Description | Value | Significance |
| R² | Coefficient of determination for the training set | > 0.8 | Indicates a good fit of the model to the training data. |
| Q² (or R²cv) | Cross-validated coefficient of determination (LOO) | > 0.6 | Demonstrates the model's internal predictive ability and robustness. |
| R²pred | Predictive R² for the external test set | > 0.6 | Shows the model's ability to predict the activity of new compounds. researchgate.net |
| RMSE | Root Mean Square Error | Low value | Indicates a small difference between predicted and observed values. mdpi.com |
Molecular Descriptors and Statistical Robustness in QSAR Analysis
The foundation of any QSAR model lies in the molecular descriptors used to numerically represent the chemical structures. pharmatutor.org These descriptors quantify various aspects of a molecule's physicochemical properties. For phthalazinone derivatives, a wide range of descriptors are calculated, often categorized as:
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching. nih.gov
Geometrical (3D) Descriptors: These are calculated from the 3D structure of the molecule and relate to its spatial arrangement. nih.gov
Constitutional Descriptors: These reflect the molecular composition, such as molecular weight and atom counts.
Electronic Descriptors: These describe the electronic properties of the molecule, like dipole moment and polarizability. scirp.org
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide insights into molecular orbitals and reactivity. scirp.org
The selection of the most relevant descriptors is a crucial step, as including irrelevant or redundant descriptors can lead to overfitting and poor model performance. mdpi.com Techniques like genetic algorithms are used to select a subset of descriptors that have the highest correlation with biological activity.
The statistical robustness of a QSAR model is assessed by a variety of parameters that evaluate its goodness-of-fit, stability, and predictive power. omicstutorials.commdpi.com A statistically robust model should not only fit the training data well but also accurately predict the activities of new compounds. basicmedicalkey.com Key statistical metrics include the coefficient of determination (R²), the cross-validation coefficient (Q²), and the predictive R² for an external test set. researchgate.netmdpi.com These metrics ensure that the developed model is reliable and can be confidently used for designing new phthalazinone derivatives with desired biological activities.
Table 2: Common Molecular Descriptors in Phthalazinone QSAR Studies
| Descriptor Type | Example Descriptor | Information Encoded |
| Topological | Atom-type E-state indices | Information about the electronic and topological state of atoms. |
| Geometrical | 3D-MoRSE descriptors | 3D molecular representation based on electron diffraction. |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. |
| Electronic | Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. scirp.org |
| Quantum Chemical | HOMO/LUMO energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies, related to reactivity. |
Advanced In Silico Drug Design Methodologies
Virtual Screening and Hit Identification Strategies
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a protein kinase. nih.govpharmafeatures.com For phthalazinone derivatives, structure-based virtual screening, particularly molecular docking, is a commonly used strategy. pharmafeatures.com This method simulates the interaction between a potential drug molecule and the three-dimensional structure of the target protein's binding site. pharmafeatures.com The goal is to predict the binding conformation and affinity of the compound, with higher-scoring compounds being prioritized for further investigation. pharmafeatures.com
The process of hit identification involves carefully defining criteria to select promising candidates from the virtual screening results. acs.org A "hit" is a compound that shows a desired level of activity in these initial computational tests. acs.org Hit identification strategies often rely on:
Docking Score: A primary filter where compounds are ranked based on their predicted binding energy. pharmafeatures.com
Binding Mode Analysis: Visual inspection of the docked pose to ensure that the compound forms key interactions (e.g., hydrogen bonds) with important amino acid residues in the target's active site.
Ligand Efficiency (LE): A metric that relates the binding affinity of a compound to its size (number of heavy atoms). This helps in identifying smaller compounds that bind efficiently, which are often better starting points for lead optimization.
These in silico methods allow for the rapid and cost-effective screening of thousands or even millions of compounds, significantly narrowing down the number of molecules that need to be synthesized and tested experimentally. pharmafeatures.com
Network Pharmacology Analysis for Mechanism Elucidation
Network pharmacology offers a holistic approach to understanding the mechanism of action of drug candidates by analyzing their interactions within a complex network of biological systems. nih.gov This methodology is particularly useful for multifactorial diseases like Alzheimer's disease, where phthalazinone derivatives have been investigated. nih.govresearchgate.netresearchgate.net The core idea is to move from a "one target, one drug" model to a "multi-target, network-based" perspective. frontiersin.org
A typical network pharmacology workflow for elucidating the mechanism of phthalazinone derivatives involves several steps:
Target Prediction: Identifying the potential protein targets of the phthalazinone compounds using various databases and prediction tools. researchgate.net
Network Construction: Building interaction networks, such as a "compound-target" network, to visualize the relationships between the drugs and their potential targets. researchgate.net
Pathway and Function Enrichment Analysis: Using bioinformatics tools like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to identify the biological processes and signaling pathways that are significantly affected by the predicted targets. researchgate.netfrontiersin.org
For instance, a study on phthalazinone derivatives for Alzheimer's disease identified common targets and pathways shared with approved drugs, suggesting a potential mechanism of action through the neuroactive ligand-receptor interaction pathway. researchgate.netresearchgate.net This approach not only helps in hypothesizing the therapeutic mechanism but also aids in identifying potential polypharmacological effects and new therapeutic indications. nih.govmdpi.com
Cheminformatics and Machine Learning Applications in Compound Design
Cheminformatics and machine learning (ML) have become indispensable tools in modern drug discovery, enabling the efficient analysis of vast chemical datasets to design novel compounds with desired properties. nih.govneovarsity.org Cheminformatics involves the use of computational methods to store, retrieve, and analyze chemical information. neovarsity.org When combined with machine learning, it allows for the creation of predictive models that can guide the design of new phthalazinone derivatives. nih.gov
Key applications in compound design include:
Predictive Modeling (QSAR/QSPR): As discussed earlier, ML algorithms like Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANNs) are frequently used to build robust QSAR models. nih.govnih.gov These models can predict not only biological activity but also physicochemical properties (QSPR), pharmacokinetics, and toxicity (ADMET).
De Novo Design: ML models can be used to generate entirely new molecular structures that are predicted to be active against a specific target. These methods learn from the patterns in known active compounds to design novel chemical entities.
Virtual Library Screening: Machine learning models can rapidly screen large virtual libraries of compounds, prioritizing those with a high predicted probability of being active and having favorable drug-like properties. neovarsity.org
The integration of these computational techniques accelerates the drug design cycle by reducing the reliance on time-consuming and expensive experimental synthesis and testing. nih.govmdpi.com By learning from existing data, machine learning algorithms can effectively navigate the vast chemical space to identify promising new phthalazinone-based drug candidates. nih.gov
Solid-State Characterization and Intermolecular Interactions
The solid-state properties of a pharmaceutical compound are critical as they influence its stability, solubility, and bioavailability. syrris.com The study of the crystalline state of 8-Hydroxy-1,2-dihydrophthalazin-1-one and its derivatives involves characterizing the arrangement of molecules in the crystal lattice and the intermolecular interactions that govern this arrangement. rsc.org This field, known as crystal engineering, aims to understand and control the formation of solid forms with desired properties. rsc.orgiqpc.com
The crystal packing of phthalazinone derivatives is dictated by a network of non-covalent interactions, including:
Hydrogen Bonds: These are among the strongest and most directional intermolecular interactions and often play a primary role in determining the crystal structure. rsc.org
π-π Stacking: Interactions between the aromatic rings of the phthalazinone core contribute significantly to the stability of the crystal lattice.
Other Weak Interactions: Interactions such as C-H···O or C-H···N can also play a crucial role in the molecular self-assembly in the solid state. rsc.org
The analysis of these interactions is often performed using X-ray crystallography data. Computational tools, such as Hirshfeld surface analysis, can be used to visualize and quantify the different types of intermolecular contacts within the crystal. rsc.org Understanding these interactions is essential for predicting and controlling polymorphism—the ability of a compound to exist in multiple crystalline forms. syrris.com Different polymorphs can have distinct physical properties, making the control of crystallization a vital aspect of pharmaceutical development. syrris.comrsc.org
X-ray Crystallography for Precise Structural Determination
No crystallographic data for this compound has been found in the existing literature.
Hirshfeld Surface Analysis and Non-Covalent Interaction Landscape
No studies employing Hirshfeld surface analysis for this compound have been identified.
Mechanistic Investigations of Biological Activities of Phthalazinone Derivatives
Anticancer Activities and Molecular Target Engagement
The anticancer properties of many phthalazinone derivatives have been attributed to their ability to interact with key proteins involved in cancer cell proliferation and survival. nih.govnih.gov However, specific data for 8-Hydroxy-1,2-dihydrophthalazin-1-one is not detailed in the available literature. The following sections outline the mechanisms of action for the broader class of phthalazinone derivatives.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition Mechanisms
Phthalazinone-based compounds have emerged as potent inhibitors of PARP-1, an enzyme critical for DNA repair. osf.io Inhibition of PARP-1 is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. osf.io Some phthalazinone derivatives have shown significant PARP-1 inhibitory activity, with some compounds being more potent than the approved drug Olaparib. osf.io The general mechanism involves the phthalazinone core binding to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) chains and trapping the enzyme on the DNA, which leads to cell death in cancer cells. Specific studies detailing the PARP-1 inhibitory activity of this compound are not presently available.
Aurora Kinase Inhibition and Cell Cycle Modulation
Certain phthalazinone derivatives, particularly pyrazole-phthalazinone hybrids, have been identified as potent inhibitors of Aurora kinases. nih.gov These enzymes are key regulators of mitosis, and their inhibition can lead to defects in chromosome segregation and ultimately, apoptosis in cancer cells. While this is a known mechanism for some derivatives, there is no specific data linking this compound to Aurora kinase inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
Inhibition of VEGFR2, a key receptor in angiogenesis, is another mechanism through which some phthalazinone derivatives exert their anticancer effects. nih.gov By blocking VEGFR2 signaling, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize. The scientific literature does not currently contain specific studies on the VEGFR2 inhibitory potential of this compound.
In Vitro Cytotoxicity Mechanisms in Cancer Cell Lines
Numerous studies have demonstrated the in vitro cytotoxicity of various phthalazinone derivatives against a range of cancer cell lines. nih.govosf.io The cytotoxic effects are often linked to the specific molecular targets discussed above. For instance, phthalazinone-based PARP-1 inhibitors have shown high anti-proliferative activity against BRCA2-deficient cell lines. nih.gov While general cytotoxicity studies on phthalazinone derivatives are common, specific data on the cytotoxic mechanisms of this compound in different cancer cell lines is not available.
Tubulin Binding and Disruption of Mitotic Spindle Formation
While some heterocyclic compounds are known to target tubulin and disrupt microtubule dynamics, leading to mitotic arrest and apoptosis, there is no direct evidence in the reviewed literature to suggest that this compound functions through this mechanism. This mode of action has been established for other classes of compounds but is not a widely reported mechanism for phthalazinones in general.
Antimicrobial Activities and Mechanistic Insights
The phthalazinone scaffold is also present in compounds investigated for their antimicrobial properties. researchgate.netekb.egekb.eg Various derivatives have been synthesized and tested against different strains of bacteria and fungi, with some showing significant activity. researchgate.netresearchgate.net The mechanisms of antimicrobial action for these derivatives are diverse and depend on the specific substitutions on the phthalazinone core. However, there is a lack of specific research into the antimicrobial activity and the underlying mechanistic insights for this compound.
Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains
The phthalazinone nucleus is a key structural component in various compounds exhibiting antibacterial properties. nanobioletters.com Research has demonstrated that derivatives of this scaffold are active against both Gram-positive and Gram-negative bacteria, although the efficacy is highly dependent on the specific substitutions on the core structure. researchgate.netresearchgate.net
A study involving newly synthesized phthalazinone derivatives tested their in vitro antibacterial activity using the agar (B569324) diffusion method. The results, which measure the diameter of the inhibition zone, indicate a varied spectrum of activity against representative bacterial strains. For instance, certain derivatives showed notable activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). ekb.eg
| Compound | Inhibition Zone Diameter (mm/mg) vs. E. coli | Inhibition Zone Diameter (mm/mg) vs. S. aureus | Reference |
|---|---|---|---|
| Derivative 2 | 15 | 14 | ekb.eg |
| Derivative 3 | 18 | 20 | ekb.eg |
| Derivative 6 | 14 | 16 | ekb.eg |
| Derivative 10a | 19 | 21 | ekb.eg |
| Derivative 10b | 22 | 20 | ekb.eg |
| Tetracycline (Control) | 32 | 35 | ekb.eg |
Antifungal Properties and Synergistic Effects with Established Antifungals
Certain phthalazinone derivatives have been identified as potent enhancers of the antifungal activity of azole drugs, such as fluconazole, against opportunistic pathogens like Candida albicans. osf.ionih.govnih.gov This synergistic interaction is a promising strategy to combat the growing issue of antifungal resistance.
In a key study, several phthalazinone analogues were evaluated for their ability to inhibit the growth of a fluconazole-susceptible strain of C. albicans in the presence of a non-lethal concentration of the drug. The results revealed that some derivatives exhibit extremely potent synergistic activity, with EC50 values (the concentration required to inhibit 50% of cell growth) in the nanomolar range. nih.gov This pharmacological synergy was confirmed through checkerboard assays, which yielded a Fractional Inhibitory Concentration (FIC) index of less than 0.5, the standard indicator of a synergistic relationship. nih.govnih.gov Furthermore, these compounds were also found to enhance the activity of isavuconazole, a more recently approved azole antifungal. nih.govnih.gov
| Compound ID | Compound Type | EC50 (µM) with 0.25 µg/mL Fluconazole | Reference |
|---|---|---|---|
| 1 | Phthalazinone | 0.015 | nih.gov |
| 24 | Phthalazinone | 0.001 | nih.gov |
| 13 | Isoquinolone | 0.033 | nih.gov |
| 15 | Isoquinolone | 0.003 | nih.gov |
| 17 | Isoquinolone | 0.003 | nih.gov |
Proposed Mechanisms of Action at the Cellular and Molecular Level
While the antibacterial and antifungal activities of phthalazinone derivatives are well-documented, their precise mechanisms of action remain largely under investigation. osf.io For the observed synergistic antifungal effect with azoles, the mechanism has not been fully elucidated for the phthalazinone class specifically. However, studies on other synergistic compounds suggest that potential mechanisms could involve altering fungal cell membrane permeability, thereby increasing the intracellular concentration of the azole drug, or inhibiting efflux pumps that actively remove antifungal agents from the cell. mdpi.com The varied efficacy of different derivatives against diverse microbial strains suggests that the mechanism is likely complex and dependent on the specific structural features of the compound. ekb.eg
Antiviral Activities, with a Focus on Dengue Virus Inhibition
The phthalazinone scaffold has emerged as a promising foundation for the development of novel antiviral agents, particularly against the Dengue virus (DENV). osf.io DENV is a major global health threat, and there is an urgent need for effective therapeutics. ajchem-a.comnih.gov Through cell-based screening of compound libraries, researchers have identified phthalazinone derivatives as potent inhibitors of DENV replication. nih.gov One such screening identified a derivative, 3-(dimethylamino)propyl(3-((4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl)methyl)phenyl)carbamate, as a potent DENV-2 inhibitor with a half-maximal inhibitory concentration (IC50) of 0.64 μM. nih.gov Subsequent optimization of this hit compound led to the discovery of a more potent derivative with an IC50 value of 0.13 μM and a high selectivity index of 89.2, indicating low cytotoxicity. nih.gov
| Compound | Anti-DENV-2 Activity (IC50) | Reference |
|---|---|---|
| Hit Compound 10a | 0.64 µM | nih.gov |
| Optimized Compound 14l | 0.13 µM | nih.gov |
Inhibition of Dengue Virus NS2B-NS3 Protease Activity
A primary target for anti-Dengue drug development is the viral NS2B-NS3 protease complex, which is essential for the cleavage of the viral polyprotein and, consequently, for viral replication. ajchem-a.comnih.gov The antiviral activity of several phthalazinone derivatives has been directly linked to their ability to inhibit this crucial enzyme. ajchem-a.comajchem-a.com The NS2B protein acts as a cofactor for the NS3 serine protease, and their complexation is required for enzymatic activity. ajchem-a.com By binding to this protease, phthalazinone inhibitors can block the viral maturation process.
Structure-Based Approaches for Enhanced Antiviral Efficacy
To improve the potency of phthalazinone-based inhibitors, researchers have employed structure-based drug design and chemoinformatic approaches. ajchem-a.comajchem-a.com This strategy involves using the known three-dimensional structure of the DENV NS2B-NS3 protease to design molecules that fit precisely into its active site. Through in silico molecular docking studies, phthalazinone analogues were designed with systematic modifications to enhance their binding interactions with key amino acid residues in the protease's active site. ajchem-a.comresearchgate.net This approach has successfully yielded derivatives with higher predicted binding affinities than lead compounds. ajchem-a.comajchem-a.com
| Compound Type | Molecular Docking Score Range (kcal/mol) | Reference |
|---|---|---|
| Designed Phthalazinone Analogues | -8.9 to -9.60 | ajchem-a.comajchem-a.com |
| Lead Compound (Template) | -8.90 | ajchem-a.com |
| Ribavirin (Control) | -6.10 | ajchem-a.com |
These computational predictions guide the chemical synthesis of new derivatives with potentially improved antiviral efficacy and better pharmacokinetic profiles. ajchem-a.com
Anti-Inflammatory and Analgesic Properties
The phthalazine (B143731) and phthalazinone scaffolds are present in various compounds known to possess anti-inflammatory and analgesic activities. nih.govnanobioletters.com The mechanism for these effects is often linked to the inhibition of key enzymes in the inflammatory pathway.
A study focused on a series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives demonstrated significant in vivo anti-inflammatory activity when compared to the standard drug celecoxib. osf.io Further investigation revealed that the most potent of these compounds were also selective inhibitors of cyclooxygenase-2 (COX-2). osf.io COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins (B1171923), which are key inflammatory mediators. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. Molecular docking simulations have been used to predict the interaction between these phthalazinone derivatives and the binding pocket of the COX-2 enzyme, further supporting this mechanism of action. osf.io While analgesic activity is also a recognized property of this class of compounds, specific preclinical data for phthalazinone derivatives in analgesic models like the formalin test are less commonly reported than for anti-inflammatory models like carrageenan-induced paw edema. osf.ionih.gov
Modulation of Inflammatory Pathways and Mediators
Phthalazinone derivatives have demonstrated potential as anti-inflammatory agents. wikipedia.org The mechanisms underlying these effects often involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. While the specific actions of this compound are not detailed in existing literature, the anti-inflammatory activity of related compounds is often attributed to the inhibition of pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). medscape.comnih.gov
Activation of these pathways typically leads to the increased production of inflammatory mediators like nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). medscape.comnih.gov The anti-inflammatory effect of bioactive compounds is often achieved by suppressing the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and prostaglandins, respectively. nih.gov The modulation of these inflammatory cascades is a critical mechanism for controlling inflammatory responses. medscape.comnih.gov
Exploration of Other Pharmacological Activities and Their Preclinical Mechanisms
The phthalazinone scaffold is a versatile structure that has been explored for a variety of pharmacological activities beyond its anti-inflammatory potential.
Antidiabetic Activity and Metabolic Pathways
Phthalazinone derivatives have been identified as having potential antidiabetic properties. wikipedia.org The mechanisms for such compounds often involve the regulation of key metabolic pathways to control hyperglycemia. ontosight.ai A primary strategy for managing type 2 diabetes is to retard the absorption of glucose by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase and α-amylase. By blocking these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial blood glucose levels.
Furthermore, the pathogenesis of diabetic complications is closely linked to oxidative stress, where an overproduction of reactive oxygen species (ROS) leads to cellular damage. Compounds with antioxidant capabilities can mitigate this damage. The antidiabetic potential of a compound is therefore often supported by its ability to scavenge ROS and reduce oxidative stress, which is a crucial aspect of managing the long-term consequences of the disease. nih.gov
Antihypertensive and Vasorelaxant Effects
The parent compound, 1(2H)-Phthalazinone, serves as a chemical intermediate for the synthesis of hydralazine, a known antihypertensive agent. This suggests that the phthalazinone structure is relevant to cardiovascular activity. The mechanisms behind antihypertensive and vasorelaxant effects are diverse. Many agents work by inducing vasodilation, which can be achieved through several pathways.
One common mechanism involves the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. wikipedia.org Stimulation of endothelial nitric oxide synthase (eNOS) leads to the production of NO, which then activates soluble guanylyl cyclase in vascular smooth muscle cells, increasing cGMP levels and causing relaxation. wikipedia.org Another key mechanism is the blockade of calcium (Ca2+) channels in vascular smooth muscle. wikipedia.org By preventing the influx of extracellular Ca2+ or the release from intracellular stores, the contractile process is inhibited, leading to vasodilation and a reduction in blood pressure. wikipedia.orgnih.gov
Anticonvulsant Properties and Neurological Modulation
While specific studies on the anticonvulsant properties of this compound are not available, the general mechanisms of anticonvulsant drugs involve redressing the balance between neuronal excitation and inhibition. epilepsysociety.org.uk This is typically achieved through three main strategies.
First, the modulation of voltage-gated ion channels, particularly sodium (Na+) and calcium (Ca2+) channels, is a primary target. By blocking these channels, anticonvulsants can limit the repetitive firing of neurons that is characteristic of a seizure. epilepsysociety.org.uk Second, many anticonvulsants enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This can be accomplished by acting on GABA-A receptors to increase chloride influx, which hyperpolarizes the neuron and makes it less likely to fire an action potential. wikipedia.orgepilepsysociety.org.uk Third, some agents work by attenuating excitatory neurotransmission mediated by glutamate. epilepsysociety.org.uk This can involve blocking NMDA or AMPA receptors, thereby reducing the excitatory drive within the brain. epilepsysociety.org.uk
Anti-Alzheimer's Disease Potential through Network Pharmacology and Molecular Docking
Recent in silico studies using network pharmacology and molecular docking have explored the potential of phthalazinone derivatives in the treatment of Alzheimer's disease (AD). nih.gov This approach allows for the identification of potential drug targets and the elucidation of complex pharmacological mechanisms.
These computational analyses suggest that phthalazinone derivatives may exert therapeutic effects by interacting with multiple biological targets relevant to the pathophysiology of AD. nih.govnih.gov The key pathways identified through these studies often include the neuroactive ligand-receptor interaction pathway and the calcium signaling pathway, both of which are crucial for normal neuronal function and are dysregulated in AD. nih.gov
Molecular docking studies have provided insights into how phthalazinone derivatives might interact with specific biological targets at the molecular level. nih.gov These studies predict that these compounds can bind stably to essential target proteins implicated in AD. nih.gov
A significant finding from these analyses is the potential interaction with proteins that have ATP binding sites. nih.gov Adenosine triphosphate (ATP) is fundamental for cellular energy and signaling. In the context of AD, energy imbalance in the brain is a key pathological feature. nih.gov The ability of phthalazinone derivatives to interact with ATP-binding sites suggests they could modulate the activity of crucial enzymes, such as kinases, or other proteins whose functions are dependent on ATP. This interaction could initiate signaling cascades that regulate pathways like the neuroactive ligand-receptor interaction and calcium signaling, potentially correcting some of the neuronal dysfunction seen in AD. nih.gov For instance, studies have shown that some phthalazinone derivatives can interact with phosphodiesterase 4B (PDE4B) or PDE4D, which are enzymes that play a role in intracellular signaling. nih.gov
Table 1: Potential Alzheimer's Disease-Related Targets for Phthalazinone Derivatives This table is based on computational network pharmacology studies of the general phthalazinone class.
| Target Category | Potential Protein Targets | Implicated Pathway/Function | Reference |
|---|---|---|---|
| Enzymes | Phosphodiesterase 4B (PDE4B) | Signal Transduction, ATP Binding | nih.gov |
| Phosphodiesterase 4D (PDE4D) | Signal Transduction, ATP Binding | nih.gov | |
| Signaling Pathways | - | Neuroactive Ligand-Receptor Interaction | nih.gov |
| - | Calcium Signaling Pathway | nih.gov |
Regulation of Neuroactive Ligand-Receptor Interaction Pathways
The neuroactive ligand-receptor interaction pathway encompasses a wide array of signaling systems that are fundamental to synaptic transmission and neuronal communication. Phthalazinone derivatives have been shown to modulate these pathways by acting on various receptors. For instance, certain 4-(4-chlorophenyl)-(2H)-phthalazinone derivatives have been evaluated for their anticonvulsant activity, with studies suggesting their mechanism may involve interaction with receptors such as the AMPA receptor, a key player in excitatory synaptic transmission. researchgate.netsapub.org
Furthermore, the structural scaffold of phthalazinone has been utilized to design antagonists for specific neuroactive receptors. A notable example is the development of 4-benzyl-1-(2H)-phthalazinone derivatives as novel antagonists for the androgen receptor (AR). nih.gov The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the central nervous system. The antagonistic activity of these phthalazinone compounds on the AR highlights their potential to modulate steroid hormone signaling pathways in the brain. nih.gov Docking studies have indicated that the benzyl (B1604629) group on the phthalazinone core is important for this antagonism. nih.gov While direct studies on this compound are limited, the established activity of its parent structure suggests a potential for similar interactions.
Below is a table summarizing the interaction of select phthalazinone derivatives with neuroactive receptors.
| Derivative Class | Target Receptor/Pathway | Observed Effect |
| 4-(4-chlorophenyl)-(2H)-phthalazinone series | AMPA Receptor (putative) | Anticonvulsant Activity |
| 4-benzyl-1-(2H)-phthalazinone series | Androgen Receptor (AR) | Antagonism |
| Various Phthalazinones | H1 Histamine Receptor | Antagonism |
| 7-Ethoxycarbonyl-4-hydroxymethyl-6,8-dimethyl-1(2H)-phthalazinone | Cyclic AMP PDE Inhibition | Vasorelaxation |
Calcium Signaling Pathway Modulation in Neurodegenerative Contexts
Calcium (Ca2+) signaling is a critical and ubiquitous intracellular signaling mechanism that governs a multitude of neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression. nih.gov Dysregulation of neuronal Ca2+ homeostasis is a well-established hallmark of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. nih.govijsrst.com This disruption can lead to synaptic dysfunction, mitochondrial damage, and ultimately, neuronal apoptosis. mdpi.com
While direct mechanistic studies linking this compound to the modulation of calcium signaling in neurodegeneration are not yet prevalent in the literature, the established neurological effects of the broader phthalazinone class provide a basis for plausible involvement. Compounds that exhibit anticonvulsant activity, for example, often function by modulating voltage-gated ion channels or enhancing inhibitory neurotransmission, both of which are intimately linked to the regulation of intracellular calcium influx.
The therapeutic potential of modulating calcium signaling in neurodegenerative disorders is an area of active investigation. nih.gov Agents that can restore normal Ca2+ dynamics, for instance by blocking overactive Ca2+-permeable channels or enhancing Ca2+ buffering capacity, are considered promising strategies. nih.gov Given the diverse pharmacological profile of phthalazinone derivatives, it is conceivable that certain members of this class could exert neuroprotective effects by interacting with components of the calcium signaling pathway. This could involve direct interaction with calcium channels, modulation of receptors that gate calcium entry (like NMDA receptors), or influencing intracellular calcium stores in the endoplasmic reticulum. nih.gov
The table below outlines key components of the calcium signaling pathway that are often dysregulated in neurodegenerative diseases and represent potential targets for therapeutic intervention.
| Pathway Component | Role in Homeostasis | Implication in Neurodegeneration |
| Voltage-Gated Calcium Channels (VGCCs) | Mediate calcium influx upon membrane depolarization. | Hyperactivity can lead to calcium overload and excitotoxicity. nih.gov |
| NMDA Receptors | Ligand-gated ion channels permeable to Ca2+. | Overactivation contributes to excitotoxic neuronal death. nih.gov |
| Endoplasmic Reticulum (ER) Ca2+ Channels (IP3R/RyR) | Release stored calcium into the cytoplasm. | Sensitization of these channels can lead to excessive Ca2+ release. nih.gov |
| Mitochondria | Buffer cytosolic Ca2+ and are involved in energy metabolism. | Impaired mitochondrial Ca2+ handling exacerbates cellular stress. mdpi.com |
Structure Activity Relationship Sar Studies and Rational Design of 8 Hydroxy 1,2 Dihydrophthalazin 1 One Analogues
Impact of Substituent Variation on Biological Activity and Selectivity
The biological effects and target specificity of phthalazinone derivatives can be significantly altered by the introduction, removal, or repositioning of various chemical substituents. nih.gov These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and efficacy. nih.govnih.gov
The placement of functional groups on the phthalazinone core is critical in determining the compound's biological activity. The hydroxyl (-OH) group, as seen in 8-Hydroxy-1,2-dihydrophthalazin-1-one, and the lactam moiety are key features that can participate in hydrogen bonding with target proteins, a crucial interaction for molecular recognition and binding.
Research on various phthalazinone analogues has demonstrated that the nature and position of substituents on the aromatic ring dictate the compound's potency and selectivity. For instance, in studies on certain phthalazinone-dithiocarbamate hybrids, the substitution of a bromine atom by other halogens (fluorine, chlorine), a nitro group, or a methyl group led to a decrease in anticancer activity. nih.gov This suggests that the size and electronegativity of the substituent at specific positions are significant factors influencing the molecule's biological function. nih.gov Similarly, in other related heterocyclic compounds like 8-hydroxyquinolines, increasing the electron-withdrawing properties of substituents on an attached anilide ring was found to positively influence antiviral activity. nih.gov The positioning of these groups is vital; for example, the introduction of polar groups at the 2-position of the phthalazinone ring has been shown to reduce bronchodilatory activity in certain series of compounds. osf.io
| Scaffold/Analogue Class | Substituent/Moiety | Positional Influence | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| Phthalazinone-dithiocarbamate Hybrids | Halogens (Br, Cl, F), Nitro (NO2), Methyl (CH3) | Aromatic Ring | Bromine substitution was optimal; replacement with other groups decreased anticancer activity. | nih.gov |
| 2-Substituted Phthalazinones | Polar Groups | Position 2 | Reduced bronchodilatory activity. | osf.io |
| 8-Hydroxyquinoline Derivatives | Electron-withdrawing groups | Anilide Ring | Increased antiviral activity. | nih.gov |
Molecular hybridization is a powerful strategy in drug design that combines two or more pharmacophores into a single hybrid compound. nih.gov This approach can lead to molecules with enhanced affinity, improved selectivity, or even dual-action mechanisms. The phthalazinone scaffold is a privileged structure often used in such hybridization efforts. nih.govnih.gov
For example, creating hybrids by incorporating a dithiocarbamate (B8719985) moiety into the phthalazinone core has yielded compounds with promising antiproliferative activities. nih.gov The point of attachment for the dithiocarbamate scaffold—either at the N2 position or the C4 position of the phthalazinone ring—was found to influence the resulting compound's selectivity toward different cancer cell lines. nih.gov Another successful hybridization strategy involves fusing a pyrazole (B372694) ring with the phthalazinone scaffold. This has led to the development of potent and selective inhibitors of Aurora kinases, which are important targets in cancer therapy. osf.io These examples underscore the principle that modifying the peripheral structure by adding other heterocyclic rings can profoundly impact the compound's target engagement and biological response.
Design Principles for Optimizing this compound Derived Lead Compounds
Lead optimization is a critical phase in drug discovery where an initial "lead" compound with promising activity is systematically refined to improve its therapeutic potential. biobide.com This iterative process aims to enhance potency and selectivity while optimizing pharmacokinetic properties. nuvisan.com
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to bind to a specific biological target. nih.govunina.it Identifying the pharmacophore for a series of active this compound analogues is a key step in understanding their mechanism of action and in designing new, more potent compounds. unina.it
The process begins by analyzing a set of active molecules to identify their common structural elements and their spatial arrangement. unina.it For the this compound scaffold, key pharmacophoric features would likely include:
A hydrogen bond donor (the hydroxyl group at position 8).
A hydrogen bond acceptor (the carbonyl oxygen at position 1).
An aromatic/hydrophobic region (the fused benzene (B151609) ring).
Once a hypothetical pharmacophore model is developed, it is validated by using it to screen compound libraries to see if it can successfully identify other known active molecules and distinguish them from inactive ones. nih.gov This validated model then serves as a 3D query for discovering novel lead compounds or for guiding the structural modification of existing leads to better fit the target's binding site. nih.govnih.gov
Correlation of Molecular Features with Specific Target Binding and Efficacy Profiles
A central goal of SAR studies is to establish a clear correlation between specific molecular features and the compound's efficacy against a particular biological target. The phthalazinone scaffold is known to be a versatile building block for developing inhibitors of various enzymes, including Poly (ADP-ribose) polymerase (PARP), Aurora kinases, and VEGFR-2. nih.gov
The specific substitutions on the phthalazinone core fine-tune the molecule's interaction with the target's binding pocket. For example, in the development of PARP inhibitors, a key interaction often involves the amide portion of the phthalazinone ring forming hydrogen bonds with the enzyme. Modifications to other parts of the molecule can then enhance van der Waals or hydrophobic interactions to increase binding affinity and, consequently, inhibitory potency. nih.gov A quantitative structure-activity relationship (QSAR) study can further formalize this correlation, mathematically linking physicochemical properties (like parachor, which relates to molecular volume and surface tension) and structural features to biological activity. researchgate.net This allows for the predictive design of new analogues with potentially improved efficacy. researchgate.net
| Molecular Feature/Substituent | Target Class | Correlation with Binding/Efficacy | Reference |
|---|---|---|---|
| Phthalazinone-pyrazole hybrid structure | Aurora Kinases | This specific hybridization results in potent and selective inhibition of Aurora-A kinase. | osf.io |
| 4-Substituted Phthalazinones | PARP | Specific substitutions at the C4 position are crucial for potent PARP inhibition, as seen in drugs like olaparib. | nih.gov |
| Dithiocarbamate moiety at N2 or C4 | Anticancer (general) | The position of the dithiocarbamate influences selectivity against different cancer cell lines (e.g., A-2780, MCF-7, NCI-H460). | nih.gov |
| Bromine atom on aromatic ring | Anticancer (general) | The presence and electronegativity of a bromine substituent significantly enhances activity in certain series of analogues. | nih.gov |
Emerging Research Directions and Future Perspectives for 8 Hydroxy 1,2 Dihydrophthalazin 1 One Research
Development of Novel Phthalazinone-Based Hybrid Compounds and Conjugates
A prominent and promising strategy in medicinal chemistry is molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule. mdpi.com This approach has been successfully used to develop novel hybrid entities with potential applications against multifactorial disorders like cancer, neurodegenerative diseases, hypertension, and inflammation. mdpi.com The goal is to create molecules with modified selectivity, reduced side effects, or even dual mechanisms of action. nih.gov
Researchers are actively designing and synthesizing novel hybrid compounds that incorporate the phthalazinone core. Examples of this strategy include:
Pyran-linked Phthalazinone-Pyrazole Hybrids: A series of these hybrids were designed and synthesized through a one-pot, three-component reaction. nih.gov These compounds were evaluated for their anticancer activity against lung and cervical carcinoma cell lines, with some showing significant inhibitory responses. nih.gov
Phthalazinone-Dithiocarbamate Hybrids: By combining the phthalazinone moiety with a dithiocarbamate (B8719985) scaffold, researchers have developed compounds with antiproliferative effects against human cancer cell lines including ovarian (A2780), non-small cell lung (NCI-H460), and breast (MCF-7). nih.gov The location of the dithiocarbamate group on the phthalazinone structure was found to significantly influence the activity and selectivity of the compounds. nih.gov
Phthalazinone-Imidazoline Hybrids: The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is known for its antiproliferative properties. mdpi.com By combining this with the phthalazinone core, scientists are developing new hybrid compounds with potential anticancer activity. mdpi.com
These hybridization strategies leverage the established biological activities of different molecular fragments to create novel chemical entities with enhanced or unique therapeutic profiles.
| Hybrid Type | Component Scaffolds | Therapeutic Target/Activity |
| Pyran-linked Hybrids | Phthalazinone, Pyrazole (B372694), Pyran | Anticancer (Lung and Cervical Carcinoma) nih.gov |
| Dithiocarbamate Hybrids | Phthalazinone, Dithiocarbamate | Anticancer (Ovarian, Lung, Breast Cancer) nih.gov |
| Imidazoline Hybrids | Phthalazinone, Imidazoline | Anticancer mdpi.com |
Advanced Integration of Computational and Experimental Methodologies in Drug Discovery Pipelines
The synergy between computational and experimental methods has revolutionized modern drug design, making the process more rational, efficient, and cost-effective. emanresearch.orgjddhs.com This integrated approach is crucial for accelerating the identification and optimization of lead compounds based on the 8-Hydroxy-1,2-dihydrophthalazin-1-one scaffold.
Computational approaches play a vital role in the early stages of drug discovery. emanresearch.org Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies allow researchers to:
Predict how phthalazinone derivatives will interact with specific biological targets. jddhs.comnih.gov
Screen large libraries of virtual compounds to identify promising candidates for synthesis. emanresearch.org
Understand the relationship between the chemical structure of a molecule and its biological activity. jddhs.com
Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. jddhs.com
For instance, molecular modeling has been used to design novel 4-(4-bromophenyl)phthalazine derivatives as α-adrenoceptor antagonists and to rationalize their biological activity. cu.edu.eg Similarly, docking studies have been employed to understand the interaction of pyran-linked phthalazinone-pyrazole hybrids with human serine hydroxymethyltransferase 2 (SHMT2), a protein upregulated in cancer cells. nih.gov
Experimental methodologies provide the essential real-world data to validate computational predictions. jddhs.com Key experimental techniques include:
Chemical Synthesis: Developing efficient methods to create the designed molecules. nih.gov
In Vitro Assays: Testing the biological activity of synthesized compounds against specific cell lines or enzymes. For example, the antiproliferative activity of new oxadiazol-phthalazinone derivatives was assessed against human liver (HepG2) and breast (MCF7) cancer cell lines. nih.gov
Structural Biology: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of a drug target and how a phthalazinone derivative binds to it. emanresearch.orgjddhs.com
This iterative cycle of computational design, chemical synthesis, and biological testing allows for the rapid refinement of lead compounds, optimizing their potency and selectivity while minimizing potential side effects. jddhs.comdocumentsdelivered.com
| Methodology | Application in Phthalazinone Research | Example |
| Computational | ||
| Molecular Docking | Predicting binding interactions with target proteins. | Investigating interactions of oxadiazol-phthalazinone derivatives with key cellular targets. nih.gov |
| Virtual Screening | Identifying potential lead compounds from large databases. | Screening for molecules that could inhibit specific enzymes like PARP-1. researchgate.net |
| QSAR | Relating chemical structure to biological activity. | Developing models to predict the anticancer activity of new phthalazinone derivatives. researchgate.net |
| Experimental | ||
| Chemical Synthesis | Creating novel phthalazinone derivatives. | One-pot synthesis of phthalazinone-dithiocarbamate hybrids. nih.gov |
| In Vitro Assays | Evaluating biological activity against cancer cell lines. | Testing cytotoxicity of pyran-linked hybrids on lung and cervical carcinoma cells. nih.gov |
| Structural Biology | Determining the structure of drug-target complexes. | Elucidating how PARP inhibitors bind to the PARP-1 enzyme. researchgate.net |
Exploration of Undiscovered Therapeutic Areas and Novel Molecular Targets
The phthalazinone scaffold is a "privileged" structure in medicinal chemistry, known for its wide spectrum of pharmacological activities. nih.gov While its role as an anticancer agent is well-established, ongoing research seeks to explore its potential in other therapeutic areas and to identify novel molecular targets.
Phthalazinone derivatives have been investigated for a diverse range of biological effects, including:
Anticancer nih.gov
Antidiabetic osf.io
Antihypertensive osf.io
Anti-inflammatory osf.io
Antimicrobial ekb.eg
Antithrombotic osf.io
The primary focus in cancer research has been on the inhibition of Poly(ADP-ribose)polymerase (PARP), with the FDA-approved drug Olaparib being a prominent example based on the 2H-phthalazin-1-one scaffold. researchgate.net However, the versatility of the phthalazinone core allows it to be tailored to interact with a variety of other important cancer-related targets. nih.gov
Novel Molecular Targets Being Explored:
Receptor Tyrosine Kinases: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) are crucial in tumor growth and angiogenesis. Phthalazinone derivatives are being developed as inhibitors of these kinases. nih.gov
Cell Cycle Kinases: Aurora kinases, which are essential for cell division, represent another target for phthalazinone-based anticancer agents. nih.gov
Other Enzymes and Pathways: Research is also targeting the proteasome, the Hedgehog signaling pathway, and DNA topoisomerases with novel phthalazinone compounds. nih.gov
The future of this compound research involves systematically exploring these and other potential applications, moving beyond the established targets to uncover new therapeutic opportunities.
Application of Green Chemistry Principles in Phthalazinone Synthesis and Derivatization
The pharmaceutical industry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. researchgate.net This involves designing chemical syntheses that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net
Several green chemistry approaches are being applied to the synthesis of phthalazinone derivatives:
Use of Greener Solvents: Researchers are replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol-water mixtures. researchgate.netnih.gov
Alternative Energy Sources: Microwave irradiation is being used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.net
Catalysis: The use of efficient and recyclable catalysts, such as heteropolyacids or silica (B1680970) sulfuric acid, can improve the atom economy of reactions and simplify purification processes. researchgate.netlongdom.org
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly efficient. nih.gov One-pot synthesis protocols for phthalazinone derivatives reduce the number of steps, minimize waste, and save time and resources. nih.govresearchgate.net
For example, a simple one-pot, water-mediated synthetic method has been described for preparing 2-(substituted phenyl) phthalazin-1(2H)-ones, highlighting advantages like short reaction times and easy work-up. researchgate.net Another approach utilized dodecylphosphonic acid as a reusable solid acid catalyst for the synthesis of 2H-indazolo[1,2-b]phthalazine-triones under solvent-free conditions. longdom.org By integrating these green chemistry principles, the synthesis and derivatization of this compound and related compounds can be made more sustainable, aligning with modern environmental and economic goals. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
